Cas no 477713-74-9 (Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI))
Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI) Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI)
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- Inchi: 1S/C12H9F4N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
- InChI Key: WBSYKFLPHFKFQT-UHFFFAOYSA-N
- SMILES: C(OC1C=C(C(F)(F)F)N(C)N=1)(=O)NC1=CC=C(F)C=C1
Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A926004-1g |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate |
477713-74-9 | 90% | 1g |
$350.0 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895238-1g |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate |
477713-74-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674466-1mg |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl (4-fluorophenyl)carbamate |
477713-74-9 | 98% | 1mg |
¥535.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674466-2mg |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl (4-fluorophenyl)carbamate |
477713-74-9 | 98% | 2mg |
¥619.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674466-5mg |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl (4-fluorophenyl)carbamate |
477713-74-9 | 98% | 5mg |
¥661.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674466-10mg |
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl (4-fluorophenyl)carbamate |
477713-74-9 | 98% | 10mg |
¥739.00 | 2024-05-12 | |
| Key Organics Ltd | 6M-545S-1MG |
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate |
477713-74-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-545S-5MG |
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate |
477713-74-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-545S-10MG |
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate |
477713-74-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6M-545S-50MG |
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate |
477713-74-9 | >90% | 50mg |
£77.00 | 2025-02-09 |
Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI) Suppliers
Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI) Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI)
Carbamic Acid, (4-Fluorophenyl)-, 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl Ester (9CI)
Carbamic acid, also known as urethane acid, is a versatile compound with a wide range of applications in organic synthesis. The compound in question, Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester, is a specific derivative that has garnered attention due to its unique structural features and potential applications in various fields. This compound, identified by the CAS number 477713-74-9, is a result of modern chemical innovation and represents a significant advancement in the design of specialized organic molecules.
The structure of this compound is characterized by a carbamic acid moiety attached to a (4-fluorophenyl) group and a substituted pyrazole ring. The pyrazole ring is further modified with a methyl group at position 1 and a trifluoromethyl group at position 5. These substituents contribute to the compound's stability, reactivity, and potential bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic properties of bioactive molecules.
The synthesis of this compound involves a series of carefully designed reactions that ensure high purity and yield. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the production process. These methods not only improve efficiency but also reduce environmental impact, aligning with current trends toward sustainable chemistry.
In terms of applications, this compound has shown promise in several areas. Its ability to act as an intermediate in the synthesis of bioactive compounds makes it valuable in pharmaceutical research. For instance, recent studies have explored its role in the development of novel antiviral agents targeting emerging pathogens. Additionally, its stability under various conditions suggests potential use in agrochemicals and specialty chemicals.
The fluorine atom in the (4-fluorophenyl) group plays a crucial role in modulating the electronic properties of the molecule. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties, which are critical for pharmaceutical applications. Furthermore, the presence of the trifluoromethyl group adds to the molecule's stability and resistance to metabolic degradation.
The pyrazole ring is another key feature of this compound. Pyrazoles are known for their ability to form hydrogen bonds and participate in π–π interactions, making them ideal for drug design. The substitution pattern on the pyrazole ring further enhances these properties, making this compound a strong candidate for use in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound with greater accuracy. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its therapeutic potential. These findings underscore the importance of integrating computational tools with experimental research in modern drug discovery.
In conclusion, Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester represents a significant milestone in organic synthesis. Its unique structure and promising properties make it a valuable asset for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing science and technology.
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